molecular formula C10H17F2NO2 B2721005 Tert-butyl 4,4-difluoropiperidine-2-carboxylate CAS No. 2287267-10-9

Tert-butyl 4,4-difluoropiperidine-2-carboxylate

Cat. No.: B2721005
CAS No.: 2287267-10-9
M. Wt: 221.248
InChI Key: MMCZTVLBQKSHQW-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoropiperidine-2-carboxylate is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.248. It is a piperidine derivative, which is a class of organic compounds commonly used in pharmaceuticals and agrochemicals. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a valuable compound for various applications.

Preparation Methods

The synthesis of tert-butyl 4,4-difluoropiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method involves the use of N-(tert-butoxycarbonyl)-4-piperidone as a starting material, which undergoes fluorination to introduce the fluorine atoms . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Tert-butyl 4,4-difluoropiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 4,4-difluoropiperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved pharmacokinetic properties.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased resistance to degradation and improved thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoropiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Tert-butyl 4,4-difluoropiperidine-2-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4,4-difluoropiperidine-1-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group, which can affect its chemical properties and applications.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Another fluorinated compound used in various chemical applications, but with a different core structure and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4,4-difluoropiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)7-6-10(11,12)4-5-13-7/h7,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCZTVLBQKSHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CCN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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